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Compound of Interest

Compound Name:
(4S)-3,4-dihydro-2H-1-

benzopyran-4-ol

CAS No.: 132561-36-5

Cat. No.: B2536668

Get Quote

In the landscape of medicinal chemistry and pharmaceutical development, certain molecular

frameworks consistently appear in a multitude of biologically active compounds. These are

often referred to as "privileged structures" due to their ability to interact with various biological

targets. The chroman scaffold is a prime example of such a structure, forming the core of

numerous natural products and synthetic drugs.[1][2][3] (4S)-3,4-dihydro-2H-1-benzopyran-4-
ol, also known as (S)-chroman-4-ol, represents a particularly valuable derivative of this

scaffold. It is a key chiral intermediate whose specific three-dimensional arrangement is

fundamental to the efficacy and selectivity of several important pharmaceuticals.

The strategic placement of the hydroxyl group at the C4 position in the (S)-configuration

provides a crucial handle for further synthetic transformations, allowing for the stereocontrolled

construction of more complex molecules. The absolute stereochemistry of this chiral alcohol is

often critical for the target engagement and ultimate biological activity of the final drug

molecule.[4] This guide provides an in-depth exploration of the synthesis and application of this

vital chiral building block, offering detailed protocols and field-proven insights for researchers

and drug development professionals.
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Physicochemical Properties and Specifications
A thorough understanding of a starting material's properties is foundational to its successful

application in synthesis. The key physicochemical data for (4S)-3,4-dihydro-2H-1-
benzopyran-4-ol are summarized below.

Property Value Source

IUPAC Name
(4S)-3,4-dihydro-2H-chromen-

4-ol
[5]

CAS Number 132561-36-5 [5]

Molecular Formula C₉H₁₀O₂ [5]

Molecular Weight 150.17 g/mol [5]

Appearance
Typically a white to pale yellow

solid
[6]

Solubility

Soluble in organic solvents like

methanol, ethanol; insoluble in

water

[6]

Core Synthetic Strategy: Asymmetric Synthesis via
Prochiral Ketone Reduction
The most direct and widely adopted strategy for producing enantiomerically pure (4S)-3,4-
dihydro-2H-1-benzopyran-4-ol is the asymmetric reduction of its corresponding prochiral

ketone, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one).[1][7] This transformation

establishes the critical C4 stereocenter with high fidelity. The choice of catalyst—either a

biocatalyst (enzyme) or a chemo-catalyst (chiral metal complex)—determines the facial

selectivity of hydride delivery to the carbonyl group.

Caption: General scheme for the synthesis of (4S)-chroman-4-ol.

Protocol 1: Biocatalytic Asymmetric Reduction of
Chroman-4-one
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Biocatalysis, particularly using ketoreductase (KRED) enzymes, has emerged as a powerful

method for producing chiral alcohols due to its exceptional enantioselectivity, mild reaction

conditions, and environmentally benign nature.

Principle of Biocatalytic Reduction
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols.

This process requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide

phosphate (NADPH). To make the process economically viable on a preparative scale, a

cofactor regeneration system is employed. This system uses a sacrificial substrate (e.g.,

isopropanol or glucose) and a corresponding dehydrogenase to continuously regenerate the

expensive NADPH from its oxidized form (NADP+), ensuring it is only needed in catalytic

amounts.[8]

Materials and Reagents
Chroman-4-one (Substrate)

Ketoreductase (KRED) enzyme selective for the (S)-alcohol

NADP+ (Cofactor)

Isopropanol (Cosubstrate for regeneration) or a glucose/glucose dehydrogenase (GDH)

system

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

Ethyl acetate (for extraction)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Detailed Step-by-Step Methodology
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Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium

phosphate buffer (100 mM, pH 7.0). Add NADP+ to a final concentration of ~0.1 mM.

Cofactor Regeneration: Add the cofactor regeneration system. If using isopropanol, add it to

a final concentration of 10% (v/v). If using a GDH system, add glucose (e.g., 1.1 equivalents

relative to the substrate) and a catalytic amount of glucose dehydrogenase.

Enzyme Addition: Add the selected KRED enzyme to the buffer solution. The optimal enzyme

loading should be determined empirically or based on the manufacturer's specifications.

Substrate Addition: Dissolve the chroman-4-one substrate in a minimal amount of a water-

miscible solvent (like DMSO or isopropanol) and add it to the reaction mixture. The final

substrate concentration is typically in the range of 10-50 g/L.

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the

reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC) until substrate conversion is

complete (typically 12-24 hours).

Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic

solvent like ethyl acetate.

Extraction: Extract the product into the organic layer. Perform the extraction three times to

ensure complete recovery.

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude

product.

Purification: Purify the crude (4S)-chroman-4-ol by flash column chromatography on silica

gel using a hexane/ethyl acetate gradient.

Self-Validating System: Quality Control
Conversion Analysis: Use achiral HPLC or GC to confirm the complete consumption of the

chroman-4-one starting material.
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Enantiomeric Excess (e.e.) Determination: The stereochemical purity of the final product is

the most critical parameter. Analyze the purified product using chiral HPLC with a suitable

chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) to determine the enantiomeric

excess. An e.e. of >99% is often achievable with this method.

Alternative Strategy: Chemo-catalytic Asymmetric
Hydrogenation
Asymmetric transfer hydrogenation (ATH) using chiral ruthenium (II) complexes, such as those

developed by Noyori and Ikariya, provides a robust chemical alternative to biocatalysis.[9]

Principle of Asymmetric Transfer Hydrogenation
In ATH, hydrogen is transferred to the substrate from a hydrogen donor molecule (e.g.,

isopropanol or formic acid) mediated by a chiral metal catalyst. The chiral ligands coordinated

to the metal center create a chiral environment, directing the hydrogenation to one face of the

ketone, thus producing one enantiomer of the alcohol in excess.[9][10]

Feature
Biocatalytic Reduction
(KRED)

Chemo-catalytic
Hydrogenation (e.g., Ru-
catalyst)

Selectivity
Typically excellent

enantioselectivity (>99% e.e.)

Very high enantioselectivity

often achievable

Conditions

Aqueous buffer, mild

temperatures (25-40 °C),

atmospheric pressure

Organic solvents, variable

temperatures, may require

pressure

Catalyst

Biodegradable protein,

sensitive to temperature and

pH

Metal complex, may require

careful handling to avoid

deactivation

Cost

Enzyme and cofactor can be

expensive, but regeneration

helps

Chiral ligands and precious

metals (Ru, Rh) can be costly

Environmental
"Green" process using water

as solvent

Often relies on organic

solvents
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Application in Pharmaceutical Synthesis: A Key
Intermediate for Nebivolol
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is not just a versatile intermediate in theory; it is a

practical and essential building block for complex, life-saving drugs. Its most prominent

application is in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist

used to treat hypertension.[11][12]

The complex structure of Nebivolol contains four chiral centers. Its therapeutic form is a

racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of the (S,R,R,R)-

isomer relies on a key chromane epoxide intermediate, which is synthesized directly from (4S)-

chroman-4-ol.[11][13]

Caption: Workflow for the synthesis of a key Nebivolol intermediate.

Protocol 2: Synthesis of (2S,4S)-6-Fluoro-3,4-epoxy-2H-
1-benzopyran
This protocol outlines the conversion of the chiral alcohol to the corresponding epoxide, a

critical step that proceeds with an inversion of stereochemistry at one of the reacting centers.

(Note: The 6-fluoro substituted analog is often used for Nebivolol synthesis).

Principle of Epoxidation
This two-step sequence first converts the hydroxyl group into a good leaving group (e.g., a

tosylate). Subsequent treatment with a strong, non-nucleophilic base promotes an

intramolecular S_N2 reaction. The alkoxide formed in situ attacks the carbon bearing the

tosylate, displacing it from the backside and forming the epoxide ring.

Detailed Step-by-Step Methodology
Tosylation:

Dissolve (4S)-6-fluoro-chroman-4-ol in a suitable solvent such as dichloromethane or

pyridine at 0 °C.

Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 equivalents).
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Allow the reaction to stir at 0 °C and then warm to room temperature until TLC analysis

shows complete consumption of the starting alcohol.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct,

preventing side reactions. The low temperature controls the exothermic reaction.

Work-up and Isolation of Tosylate:

Quench the reaction with water and extract the product with dichloromethane.

Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude tosylate, which can be used directly in the next step.

Epoxidation:

Dissolve the crude tosylate in a polar aprotic solvent like methanol or acetone.

Add a strong base, such as potassium carbonate (K₂CO₃) or sodium methoxide.

Heat the mixture to reflux and monitor by TLC until the tosylate is consumed.

Causality: The base deprotonates the remaining hydroxyl group (if any) or facilitates the

elimination to form the epoxide via an intramolecular Williamson ether synthesis.

Final Work-up and Purification:

Cool the reaction mixture and remove the solvent under reduced pressure.

Add water and extract the epoxide product with a solvent like diethyl ether or ethyl acetate.

Wash the combined organic layers, dry, and concentrate.

Purify the resulting epoxide by column chromatography to yield the pure (2S,4S)-epoxide

intermediate.[11]

Broader Applications in Drug Discovery
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Beyond its role in Nebivolol synthesis, the chromanol scaffold is a target for broad medicinal

chemistry exploration. For instance, substituted chroman-4-ones and their corresponding

chromanols have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an

enzyme implicated in aging and neurodegenerative diseases.[1][7][14][15] The (4S)-chromanol

intermediate serves as a valuable starting point for generating libraries of related compounds to

probe structure-activity relationships for these and other biological targets.[4]

Conclusion
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a quintessential example of a high-value chiral

intermediate. Its stereochemically defined structure is critical for the synthesis of complex

pharmaceuticals where biological activity is intimately linked to a precise three-dimensional

architecture. The availability of robust and highly selective synthetic methods, from green

biocatalytic reductions to efficient chemo-catalytic hydrogenations, ensures a reliable supply of

this building block for large-scale manufacturing and exploratory research. The detailed

protocols and strategic insights provided in this guide underscore the versatility and importance

of (4S)-chroman-4-ol, solidifying its status as a privileged scaffold in modern drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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